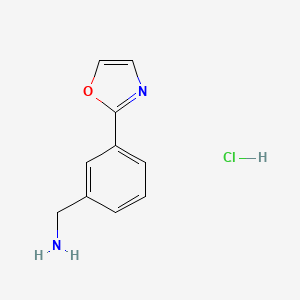

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride

Description

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride (CAS: 1211584-05-2) is an aromatic amine derivative featuring a phenylmethanamine backbone substituted with an oxazole ring at the 3-position. Its molecular formula is C10H11ClN2O, with a molecular weight of 210.66 . The compound is typically provided as a hydrochloride salt to enhance solubility and stability, a common practice in pharmaceutical chemistry. It is used in research settings for drug discovery, particularly in the development of ligands targeting central nervous system receptors or enzymes .

Properties

IUPAC Name |

[3-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZXYLJUMSWHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799421-14-9 | |

| Record name | Benzenemethanamine, 3-(2-oxazolyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. This is followed by the attachment of the phenyl group through electrophilic aromatic substitution reactions. Finally, the methanamine group is introduced via reductive amination or similar methods.

Industrial Production Methods

Industrial production of (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of phenyl-substituted compounds.

Scientific Research Applications

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and methanamine groups may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Oxazole Derivatives

- (4-(Oxazol-2-yl)phenyl)methanamine hydrochloride (CAS: 1992946-46-9) shares the same molecular formula and weight as the 3-substituted analog but differs in the oxazole ring’s position on the phenyl group.

- Example : In receptor-binding assays, positional isomers often show divergent activity profiles due to spatial alignment differences with target sites .

Chain Length and Substitution Variations

- 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride (CAS: 1799434-55-1): This analog features an ethylamine chain (‑CH2CH2NH2) instead of a methylamine group (‑CH2NH2). The extended chain increases molecular weight (227.69 ) and may enhance lipophilicity, affecting membrane permeability .

- (R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride (CAS: 2044711-31-9): Incorporates a chiral center and a phenylethylamine moiety. Such structural complexity can lead to enantioselective interactions in biological systems .

Substituent Modifications on the Oxazole or Phenyl Ring

- [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride (CAS: 1018605-16-7): Replaces oxazole with isoxazole and adds a 3-methoxy group on the phenyl ring.

- [3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride (CAS: 1240526-16-2): Substitutes oxazole with a difluoroethoxy group, increasing molecular weight (223.65 ) and introducing polar fluorinated bonds, which may improve bioavailability .

Data Tables

Table 1. Key Physicochemical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position | Key Feature |

|---|---|---|---|---|---|

| (3-(Oxazol-2-yl)phenyl)methanamine HCl | 1211584-05-2 | C10H11ClN2O | 210.66 | 3-phenyl | Methylamine backbone |

| (4-(Oxazol-2-yl)phenyl)methanamine HCl | 1992946-46-9 | C10H11ClN2O | 210.66 | 4-phenyl | Positional isomer |

| 2-(3-(Oxazol-2-yl)phenyl)ethanamine HCl | 1799434-55-1 | C11H13ClN2O | 227.69 | 3-phenyl | Ethylamine chain |

| [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl | 1018605-16-7 | C11H13ClN2O2 | 240.69 | Isoxazole core | Methoxy substituent |

| [3-(2,2-Difluoroethoxy)phenyl]methanamine HCl | 1240526-16-2 | C9H12ClF2NO | 223.65 | 3-phenyl | Difluoroethoxy group |

Table 2. Commercial Availability and Purity

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The 3-substituted oxazole derivatives generally exhibit higher receptor-binding specificity compared to 4-substituted analogs in preliminary studies, likely due to optimized steric interactions .

- Solubility and Bioavailability : Hydrochloride salts of phenylmethanamine derivatives show improved aqueous solubility over free bases, a critical factor in preclinical development .

- Metabolic Stability : Fluorinated analogs (e.g., difluoroethoxy derivatives) demonstrate enhanced metabolic stability in vitro, attributed to reduced cytochrome P450 enzyme interactions .

Biological Activity

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring attached to a phenyl group, with a methanamine moiety contributing to its biological activity. Its molecular formula is , and it has been synthesized through various methods, including palladium-mediated cross-coupling reactions.

The biological activity of (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can modulate the activity of enzymes and receptors, while the amine group facilitates hydrogen bonding with biological molecules. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains.

- Anticancer Activity : Preliminary studies indicate potential antiproliferative effects on cancer cell lines.

Antimicrobial Activity

Research indicates that (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, demonstrating significant inhibition at low concentrations.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-453 | 11 | Cytotoxic effect observed |

| MCF-7 | 15.63 | Comparable to Tamoxifen |

| A549 | 0.12 - 2.78 | Higher activity than doxorubicin |

These results suggest that (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

- Study on Antiproliferative Effects : A study evaluated the compound's activity against triple-negative breast cancer (TNBC) cell lines using the SRB assay. The results indicated that the compound inhibited growth effectively, with GI50 values comparable to established anticancer drugs .

- Mechanism Exploration : Further investigations revealed that the compound's mechanism involves inhibition of the mTORC1 pathway, which is crucial in regulating cell growth and proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (5-phenyl-1,3-oxazol-2-yl)methanamine | C₉H₉ClN₂O | Different position of oxazole ring |

| 4-(Trifluoromethyl)phenylmethanamine | C₁₃H₈F₃N₂O | Incorporates trifluoromethyl group |

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride is distinguished by its specific oxazole positioning, which enhances its interaction with biological targets compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride in laboratory settings?

- Methodology : Synthesis typically involves multi-step organic reactions:

Oxazole ring formation : Cyclization of precursors (e.g., nitriles or carbonyl derivatives) under acidic/basic conditions.

Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution.

Salt formation : Reaction with HCl to yield the hydrochloride salt.

- Critical parameters : Temperature control (e.g., 0–80°C), solvent selection (e.g., ethanol, DCM), and catalysts (e.g., palladium for cross-coupling) to optimize yield and purity .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are essential for characterizing (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic protons, oxazole ring geometry, and amine proton environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy : Identification of N-H stretches (2500–3300 cm⁻¹) and oxazole C=N/C-O bonds (1600–1700 cm⁻¹).

- X-ray Diffraction (XRD) : For single-crystal structural elucidation, particularly to resolve steric effects of the oxazolyl group .

Q. What are the solubility properties of this compound in various solvents?

- High solubility : Polar solvents like water and ethanol due to the hydrochloride salt.

- Limited solubility : Non-polar solvents (e.g., hexane).

- Experimental data : Solubility in water (>50 mg/mL at 25°C) and methanol (>20 mg/mL) under ambient conditions .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Dry, cool environment in sealed glass containers; avoid contact with strong oxidizers .

Advanced Research Questions

Q. How does the oxazolyl group influence the compound’s reactivity in substitution or coupling reactions?

- Electronic effects : The oxazole ring’s electron-withdrawing nature directs electrophilic substitution to meta/para positions on the phenyl ring.

- Steric hindrance : The oxazol-2-yl group may reduce reactivity at the ortho position.

- Case study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

- By-product mitigation :

- Use anhydrous solvents (e.g., THF) to prevent hydrolysis.

- Slow addition of reagents (e.g., HCl for salt formation) to avoid exothermic side reactions.

- Catalytic systems (e.g., TEMPO for oxidation control).

- Yield optimization : Reaction monitoring via TLC or HPLC to terminate at maximal conversion .

Q. How can computational chemistry predict interactions between this compound and biological targets (e.g., enzymes)?

- Molecular docking : Software like AutoDock Vina to simulate binding affinities with protein active sites (e.g., kinases).

- QSAR modeling : Correlate structural features (e.g., oxazole ring polarity) with inhibitory activity.

- Case study : MD simulations reveal stable hydrogen bonds between the methanamine group and ATP-binding pockets .

Q. What are the challenges in achieving high enantiomeric purity, and how can they be addressed?

- Challenges : Racemization during amination steps due to basic conditions.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.